molecular formula C8H6BrNO2 B13648749 4-Bromo-1-isocyanato-2-methoxybenzene

4-Bromo-1-isocyanato-2-methoxybenzene

Cat. No.: B13648749
M. Wt: 228.04 g/mol
InChI Key: CZROQKQQUSZUIZ-UHFFFAOYSA-N
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Description

4-Bromo-1-isocyanato-2-methoxybenzene is an organic compound with the molecular formula C8H6BrNO2 It is a derivative of benzene, substituted with a bromine atom, an isocyanate group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isocyanato-2-methoxybenzene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isocyanato-2-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

4-Bromo-1-isocyanato-2-methoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-isocyanato-2-methoxybenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can react with nucleophilic sites on biomolecules or other compounds. This reactivity allows it to form covalent bonds with target molecules, leading to the modification of their structure and function .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoanisole: Similar in structure but lacks the isocyanate group. It is used as a precursor in organic synthesis.

    4-Methoxyphenyl isocyanate: Similar in structure but lacks the bromine atom. It is used in the synthesis of urethanes and ureas.

Uniqueness

4-Bromo-1-isocyanato-2-methoxybenzene is unique due to the presence of both the bromine and isocyanate groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a broader range of chemical transformations and applications compared to its analogs .

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

4-bromo-1-isocyanato-2-methoxybenzene

InChI

InChI=1S/C8H6BrNO2/c1-12-8-4-6(9)2-3-7(8)10-5-11/h2-4H,1H3

InChI Key

CZROQKQQUSZUIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)N=C=O

Origin of Product

United States

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